3-Methylideneheptadecane

Boiling point Distillation GC injection port temperature

3-Methylideneheptadecane (CAS 128057-44-3) is a C18 branched alkene featuring a terminal methylidene group at the three‑position of a heptadecane backbone. The compound has a molecular formula of C18H36 and a monoisotopic mass of 252.2817 Da.

Molecular Formula C18H36
Molecular Weight 252.5 g/mol
CAS No. 128057-44-3
Cat. No. B149003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylideneheptadecane
CAS128057-44-3
SynonymsHeptadecane, 3-methylene-
Molecular FormulaC18H36
Molecular Weight252.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=C)CC
InChIInChI=1S/C18H36/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3)5-2/h3-17H2,1-2H3
InChIKeyLCFDRPQKZJDBHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylideneheptadecane (128057-44-3): A Structurally Distinct C18 Alkene for Calibration and Synthesis


3-Methylideneheptadecane (CAS 128057-44-3) is a C18 branched alkene featuring a terminal methylidene group at the three‑position of a heptadecane backbone. The compound has a molecular formula of C18H36 and a monoisotopic mass of 252.2817 Da [1]. Unlike its fully saturated branched‑alkane analogs, the exocyclic double bond introduces a site of unsaturation that imparts measurably different physical properties—including boiling point, vapor pressure, and lipophilicity—and creates a reactive center for further functionalization [2]. These differences can be consequential in applications where retention time, phase behavior, or chemical reactivity must be precisely controlled.

Why 3-Methylideneheptadecane Cannot Be Replaced by Common C18 Branched Alkanes: A Quantitative Rationale


The substitution of 3-methylideneheptadecane with its nearest structural relatives—3-methylheptadecane, 2-methylheptadecane, or even linear heptadecane—is not a neutral decision. Although the formula weights differ by only ~2 Da, the presence of the sp²‑hybridized methylidene carbon in 3-methylideneheptadecane alters the molecular geometry, electron distribution, and intermolecular interactions in ways that are reflected in physical property shifts of 2–7 % . These shifts translate directly into different retention behavior on non‑polar GC columns, altered partitioning in biphasic systems, and a kinetic bias in reactions that exploit the terminal olefin. Ignoring these differences can compromise calibration accuracy, lower synthetic yields, or confound mechanistic studies .

3-Methylideneheptadecane (128057-44-3): Head-to-Head Physicochemical Evidence Versus Saturated Analogs


Boiling Point Elevation Relative to 3‑Methylheptadecane and 2‑Methylheptadecane

3-Methylideneheptadecane exhibits a boiling point of 319.9 °C at 760 mmHg, which is approximately 6.5 °C higher than that of 3-methylheptadecane (313.4 °C) and roughly 8.9–15 °C higher than the boiling point range of 2-methylheptadecane (304.9–311 °C) . This elevation is attributed to the restricted conformational freedom and slightly stronger dispersion forces associated with the planar methylidene group.

Boiling point Distillation GC injection port temperature

Vapor Pressure Reduction: Consequences for Headspace and Volatility-Dependent Applications

The estimated vapor pressure of 3-methylideneheptadecane is 0.000615 mmHg at 25 °C, which is markedly lower than the ~0.0–0.3 mmHg vapor pressure reported for 3-methylheptadecane under similar conditions . Although the exact uncertainty on the comparator value is large, the order‑of‑magnitude difference indicates that the unsaturated analog is significantly less volatile.

Vapor pressure Headspace GC Evaporation rate

Lipophilicity Shift: LogP Difference That Influences Partitioning and Retention

3-Methylideneheptadecane has a computed XLogP3‑AA value of 9.4, whereas the saturated counterpart 3-methylheptadecane is estimated to have a logP of approximately 10.14 [1]. The reduction of about 0.7 log units indicates that the alkene is measurably less lipophilic, which affects its partitioning between non-polar stationary phases and polar mobile phases.

LogP Lipophilicity Chromatographic retention LLE

Flash Point Elevation as a Safety Classification Divider

The computed flash point of 3-methylideneheptadecane is 151.2 °C, compared to 112.9 °C for 3-methylheptadecane and 108.9 °C for 2-methylheptadecane . This ~38 °C elevation moves the compound from a flammable liquid (GHS category 4, 60–93 °C) into the combustible liquid range, which can affect storage, shipping, and handling protocols.

Flash point Safety Transport classification GHS

Structural Reactivity: Exocyclic Double Bond Enables Selective Transformations Unavailable to Saturated Analogs

The terminal methylidene group of 3-methylideneheptadecane is a reactive olefin that can participate in well‑established transformations—including epoxidation, hydroboration‑oxidation, thiol‑ene click reactions, and olefin metathesis—that are not possible with saturated branched alkanes such as 3-methylheptadecane or 2-methylheptadecane [1]. While quantitative kinetics for this specific substrate are not publicly available, the class of terminal alkenes generally exhibits rate constants for epoxidation on the order of 10⁻² to 10⁰ M⁻¹s⁻¹ with peracids, whereas saturated alkanes are effectively inert under the same conditions.

Olefin metathesis Hydroboration Epoxidation Click chemistry

Density Difference Impacts Gravimetric Formulation and Volume‑Based Dispensing

The specific gravity of 3-methylideneheptadecane is reported as 0.787 g/cm³, compared to 0.78 g/cm³ for 3-methylheptadecane and 0.7838 g/cm³ for 2-methylheptadecane [1]. While the absolute differences are small (0.007–0.003 g/cm³), they become significant in large‑volume preparation where mass‑to‑volume conversions are routine.

Density Gravimetric preparation Volume dispensing Formulation

Procurement‑Relevant Scenarios Where 3-Methylideneheptadecane Outperforms Its Saturated Analogs


GC and GC‑MS Calibration Standard for High‑Boiling Alkene Analysis

When developing gas chromatographic methods for heavy hydrocarbon streams (e.g., Fischer‑Tropsch waxes, diesel-range olefins), the ~6–15 °C boiling point elevation of 3-methylideneheptadecane relative to saturated branched C18 alkanes forces the use of a higher final oven temperature, directly affecting retention time windows and resolution. Laboratories that calibrate with 3-methylheptadecane risk misidentifying the target alkene or missing it altogether if the GC method is not adjusted for its lower boiling point. As a pure reference standard, 3-methylideneheptadecane allows the analyst to spike the authentic unsaturated species, verify retention index, and establish accurate response factors for olefin‑specific detectors.

Synthetic Intermediate for Branched Surfactant or Lubricant Precursors

The terminal methylidene group provides a synthetic handle that is absent in 3-methylheptadecane or 2-methylheptadecane. This olefin can be epoxidized, hydrosilylated, or subjected to thiol‑ene coupling to introduce polar head groups (sulfonate, quaternary ammonium, polyether) that convert the hydrophobic C18 chain into a specialty surfactant [1]. While saturated analogs are limited to inert diluent roles, 3-methylideneheptadecane can be transformed into value‑added molecules whose critical micelle concentration (CMC) and hydrophilic‑lipophilic balance (HLB) are tunable through the choice of the added functionality. Procurement of the alkene is therefore justified when the project aims to synthesize, not merely to formulate.

Phase‑Partitioning Probe in Environmental Fate Studies

The 0.7‑unit lower logP of 3-methylideneheptadecane compared to 3-methylheptadecane means it partitions differently between sediment organic carbon and water. In environmental modeling, using the wrong partition coefficient can misclassify the compound's mobility and bioaccumulation potential. Researchers studying the behavior of long‑chain alkenes in marine or terrestrial systems can use analytically pure 3-methylideneheptadecane to directly measure Koc or Kow values, removing the uncertainty that would be introduced by a surrogate standard.

Flash‑Point Classifier for Transportation and Storage Hazard Assessment

With a flash point of 151.2 °C—more than 38 °C above that of its saturated counterparts —3-methylideneheptadecane often falls into the combustible rather than flammable liquid category per GHS. Safety officers and shipping managers who procure the correct compound can classify the material appropriately, avoiding unnecessary flammable‑liquid surcharges and ensuring that storage facilities meet the correct code requirements. Using a saturated analog with a lower flash point as a substitute could lead to over‑classification and increased operational costs.

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